

Potential Research Frontiers for 3-Methoxy-N,N-dimethylbenzylamine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3-Methoxy-N,N-dimethylbenzylamine
Cat. No.:	B097300

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxy-N,N-dimethylbenzylamine, a substituted benzylamine derivative, presents a scaffold with potential for exploration in medicinal chemistry and materials science. While direct biological and pharmacological data on this specific compound is limited in publicly accessible literature, its role as a key intermediate in the synthesis of bioactive molecules and its structural similarity to compounds with established biological activities suggest several promising avenues for future research. This technical guide provides an in-depth analysis of the known chemical properties, synthesis, and documented applications of **3-Methoxy-N,N-dimethylbenzylamine**. By examining the biological activities of structurally related compounds, we delineate potential research areas, including the development of novel therapeutic agents and specialized polymers. This guide aims to serve as a foundational resource for researchers poised to investigate the untapped potential of this intriguing molecule.

Chemical and Physical Properties

3-Methoxy-N,N-dimethylbenzylamine, with the IUPAC name 1-(3-methoxyphenyl)-N,N-dimethylmethanamine, is a tertiary amine. A comprehensive summary of its chemical and physical properties is presented in Table 1.

Table 1: Physicochemical Properties of **3-Methoxy-N,N-dimethylbenzylamine**

Property	Value	Reference(s)
IUPAC Name	1-(3-methoxyphenyl)-N,N-dimethylmethanamine	[1]
CAS Number	15184-99-3	[1]
Molecular Formula	C ₁₀ H ₁₅ NO	[1]
Molecular Weight	165.23 g/mol	[1]
Boiling Point	105 °C at 13 mmHg	
Density	0.984 g/mL at 25 °C	
Refractive Index	1.514 (n ₂₀ /D)	
Flash Point	96 °C (205 °F)	

Synthesis

3-Methoxy-N,N-dimethylbenzylamine can be synthesized via several routes, with a common method involving the reductive amination of 3-methoxybenzaldehyde. This process typically involves the reaction of the aldehyde with dimethylamine in the presence of a reducing agent.

Experimental Protocol: Reductive Amination of 3-Methoxybenzaldehyde

This protocol is a generalized procedure based on common organic synthesis techniques for reductive amination.

Materials:

- 3-Methoxybenzaldehyde
- Dimethylamine (e.g., as a solution in THF or as a gas)
- Sodium triacetoxyborohydride (NaBH(OAc)₃) or another suitable reducing agent
- Dichloromethane (DCM) or another suitable aprotic solvent

- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Rotary evaporator
- Standard laboratory glassware and magnetic stirrer

Procedure:

- To a solution of 3-methoxybenzaldehyde (1 equivalent) in dichloromethane, add dimethylamine (1.5-2 equivalents).
- Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate iminium ion.
- Slowly add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture.
- Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Extract the aqueous layer with dichloromethane (2 x 50 mL).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
- The crude product can be purified by column chromatography on silica gel if necessary.

Known Applications and Potential Research Areas

Currently, the documented applications of **3-Methoxy-N,N-dimethylbenzylamine** are primarily as a chemical intermediate. However, the biological activities of structurally similar molecules provide a strong rationale for investigating this compound in several therapeutic and industrial areas.

Precursor for Bioactive Molecules

3-Methoxy-N,N-dimethylbenzylamine has been utilized as a starting material in the synthesis of more complex molecules with potential therapeutic applications.

The compound has been used in the preparation of anacardic acid derivatives, which have been investigated as inhibitors of glyceraldehyde-3-phosphate dehydrogenase in *Trypanosoma cruzi*, the parasite responsible for Chagas disease.[\[2\]](#)

- Potential Research: This suggests that derivatives of **3-Methoxy-N,N-dimethylbenzylamine** could be explored for their anti-parasitic properties. Structure-activity relationship (SAR) studies could be conducted by modifying the substitution pattern on the benzyl ring and the nature of the amine to optimize activity against *T. cruzi* and other parasites.

Organic Synthesis and Catalysis

3-Methoxy-N,N-dimethylbenzylamine is a precursor for the synthesis of 2-lithio-N,N-dimethylbenzylamine, an amine-chelated aryllithium reagent. These reagents are valuable in organic synthesis for the formation of carbon-carbon bonds.

- Potential Research: The methoxy group in **3-Methoxy-N,N-dimethylbenzylamine** can influence the reactivity and stability of the corresponding organometallic reagents. Research in this area could focus on developing novel synthetic methodologies utilizing these specialized reagents.

The structurally similar compound, N,N-dimethylbenzylamine, is employed as a catalyst in the manufacturing of polyurethane foams and epoxy resins.[\[2\]](#)[\[3\]](#)

- Potential Research: The presence of the methoxy group in **3-Methoxy-N,N-dimethylbenzylamine** could modulate its catalytic activity. It is plausible that it could serve

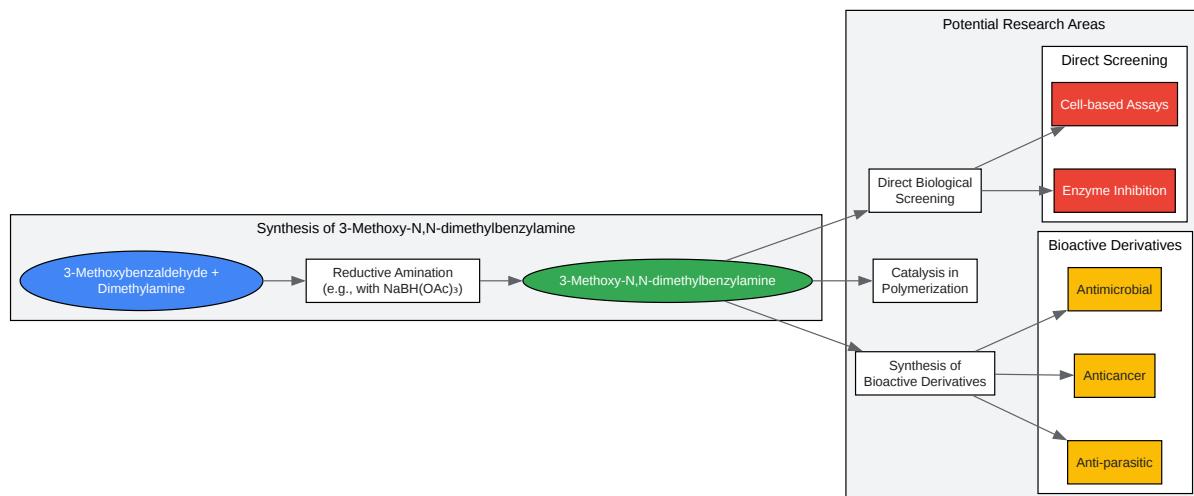
as a catalyst in polymerization reactions, potentially offering advantages in terms of reaction kinetics or the final properties of the polymer. Investigating its efficacy as a catalyst in polyurethane and epoxy resin formation is a viable research direction.

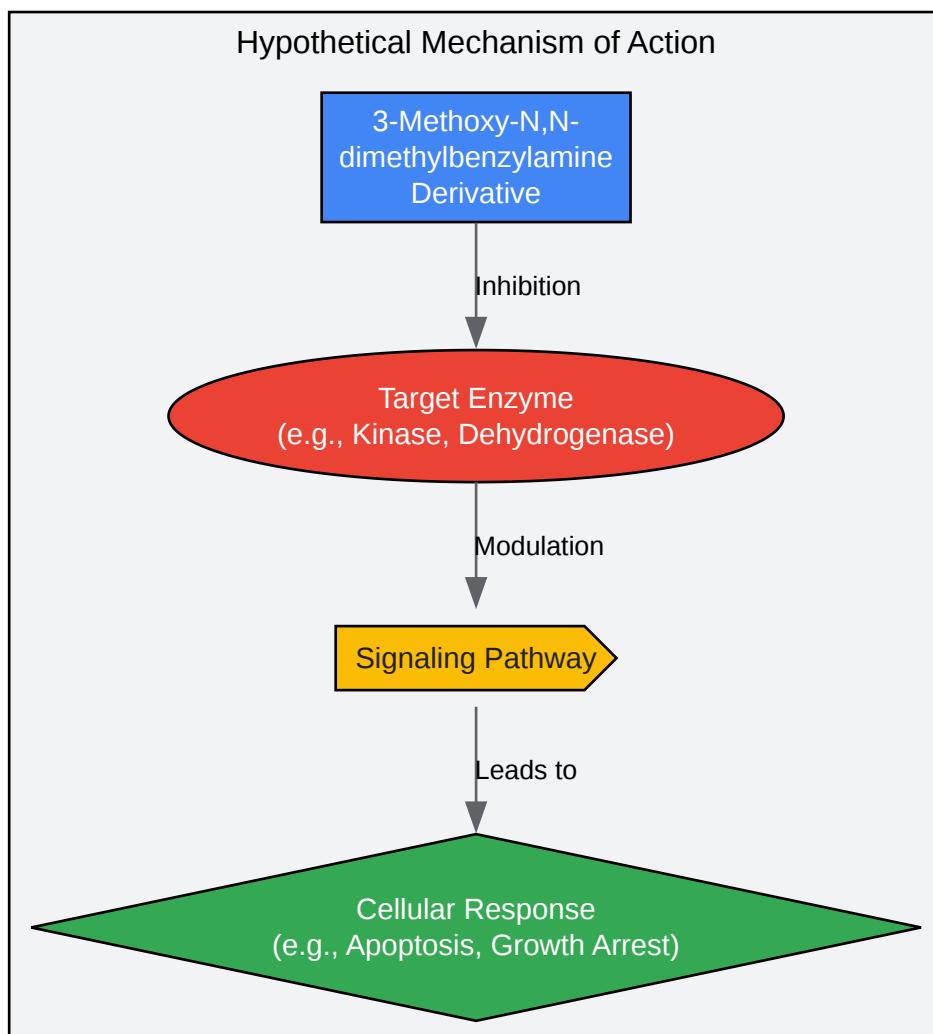
Exploration of Novel Biological Activities

The benzylamine and methoxyphenyl moieties are present in numerous biologically active compounds. This suggests that **3-Methoxy-N,N-dimethylbenzylamine** itself, or its derivatives, could exhibit a range of pharmacological effects.

Substituted benzylamines have been investigated for their antimicrobial and antifungal properties.^[4]

- Potential Research: **3-Methoxy-N,N-dimethylbenzylamine** and its derivatives could be screened against a panel of pathogenic bacteria and fungi to identify potential new antimicrobial agents.


Derivatives of benzylamine have been synthesized and evaluated for their potential as anticancer agents, with some showing inhibitory activity against specific cancer cell lines.^[5]


- Potential Research: The cytotoxic effects of **3-Methoxy-N,N-dimethylbenzylamine** could be evaluated against various cancer cell lines. Further synthetic modifications could lead to the development of novel compounds with improved potency and selectivity.

Substituted benzylamines have been designed as inhibitors for various enzymes, including 17 β -hydroxysteroid dehydrogenase type 3, which is implicated in prostate cancer.^[5]

- Potential Research: A broad screening of **3-Methoxy-N,N-dimethylbenzylamine** against a panel of therapeutically relevant enzymes could uncover novel inhibitory activities.

Mandatory Visualizations

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Methoxy-N,N-dimethylbenzylamine | C10H15NO | CID 547434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. anacardic acid derivatives: Topics by Science.gov [science.gov]

- 3. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17 β -Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Potential Research Frontiers for 3-Methoxy-N,N-dimethylbenzylamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b097300#potential-research-areas-for-3-methoxy-n-n-dimethylbenzylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com